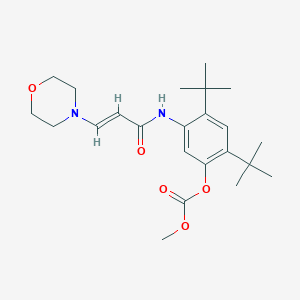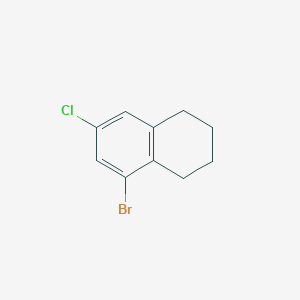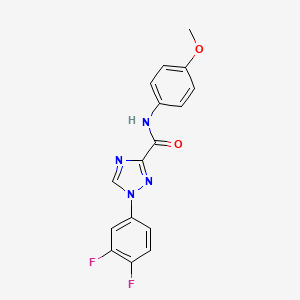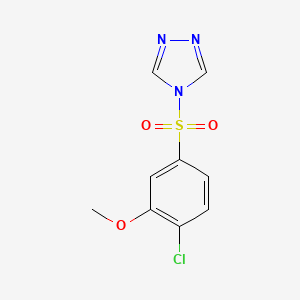
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves a multi-step synthetic process. One of the key steps is a reductive amination reaction. In this step, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity and composition of the synthesized lipid .
化学反応の分析
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium triacetoxyborohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium triacetoxyborohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized lipid derivatives, while reduction can produce reduced forms of the lipid. Substitution reactions can result in the formation of new lipid compounds with different functional groups .
科学的研究の応用
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for the delivery of nucleic acids.
Biology: The compound is employed in the study of lipid-based delivery systems and their interactions with biological membranes.
作用機序
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and expression of the target protein .
類似化合物との比較
Similar Compounds
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
Cholesterol: Commonly used in lipid nanoparticles to enhance stability.
Uniqueness
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its ability to form stable nanoparticles and facilitate the release of mRNA in the cytoplasm makes it a valuable component in modern therapeutic applications .
特性
分子式 |
C64H128N2O4 |
|---|---|
分子量 |
989.7 g/mol |
IUPAC名 |
6-[6-(2-decyltetradecanoyloxy)hexyl-[2-(dimethylamino)ethyl]amino]hexyl 2-decyltetradecanoate |
InChI |
InChI=1S/C64H128N2O4/c1-7-11-15-19-23-27-29-33-37-45-53-61(51-43-35-31-25-21-17-13-9-3)63(67)69-59-49-41-39-47-55-66(58-57-65(5)6)56-48-40-42-50-60-70-64(68)62(52-44-36-32-26-22-18-14-10-4)54-46-38-34-30-28-24-20-16-12-8-2/h61-62H,7-60H2,1-6H3 |
InChIキー |
MYOCHSPMWASXIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)



![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)

![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)



